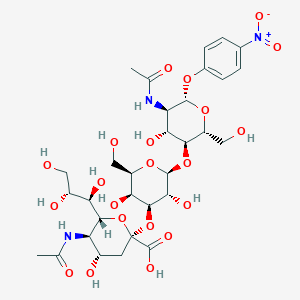

NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2)

Description

Overview of Glycosylation and the Functional Significance of Terminal Sialic Acid Residues

Glycosylation is a fundamental and highly complex form of post-translational modification where sugar chains, or glycans, are enzymatically attached to proteins and lipids to form glycoconjugates. This process dramatically increases the structural and functional diversity of these biomolecules. Positioned at the outermost ends of these glycan chains, sialic acids often serve as the terminal residues. nih.govresearchgate.net These nine-carbon acidic monosaccharides, with N-acetylneuraminic acid (Neu5Ac) being the most common in humans, play pivotal roles in a vast array of biological processes. plos.org

The negative charge of sialic acid residues contributes to electrostatic repulsion between cells and molecules. nih.gov Functionally, they are critical in mediating or modulating cellular adhesion, cell-cell recognition, and signaling pathways. uniprot.org By "masking" underlying sugar residues, terminal sialylation can regulate the lifespan of glycoproteins in circulation, preventing their premature clearance by receptors in the liver. nih.gov The specific type of linkage and the underlying glycan structure create a sophisticated "sugar code" that is read by specific glycan-binding proteins, influencing everything from immune responses to pathogen infectivity. researchgate.net

Elucidation of α2-3 Sialyl Linkages in Mammalian and Pathogen Glycans

The way sialic acid is attached to the penultimate sugar, typically a galactose (Gal) residue, is of profound biological importance. Sialic acids are commonly found in α2-3, α2-6, or α2-8 linkages. researchgate.net The α2-3 linkage, where sialic acid is connected to the 3-hydroxyl group of galactose, is a key structural motif on many mammalian cell surface glycans. This specific linkage is crucial for the function of selectins, a class of cell adhesion molecules involved in leukocyte trafficking during inflammation. nih.gov For instance, the sialyl-Lewisx (sLex) antigen, characterized by an α2-3 linked sialic acid, is a critical ligand for selectins. nih.gov Alterations in the expression of α2-3 sialylated glycans have been linked to cancer progression and metastasis. nih.gov

In the context of pathogens, the α2-3 sialyl linkage is often exploited for host-cell recognition and entry. Many viruses, including certain strains of influenza, recognize and bind to α2-3 linked sialic acids on the surface of respiratory epithelial cells to initiate infection. nih.govnih.gov Similarly, bacteria like Helicobacter pylori utilize these structures for adhesion to the gastric mucosa. nih.gov The protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, expresses a unique enzyme called trans-sialidase that transfers sialic acid from host cells to its own surface, primarily utilizing and creating α2-3 linkages to aid in invasion and immune evasion. nih.gov

Rational Design of Chromogenic Glycosides as Research Probes in Glycobiology

To study the enzymes that synthesize and degrade these specific sialyl linkages—sialyltransferases and sialidases (or neuraminidases), respectively—scientists require specialized tools. The rational design of synthetic glycosides has provided a powerful class of probes for this purpose. Chromogenic glycosides are particularly useful research tools. These molecules consist of a specific carbohydrate sequence recognized by an enzyme, which is attached to a chromogenic (color-producing) reporter group, such as a nitrophenyl group. uniprot.orgnih.gov

The most common chromogenic aglycone (the non-sugar portion) used for this purpose is p-nitrophenol (pNP). Glycosides containing a p-nitrophenyl group are typically colorless. However, when the glycosidic bond is cleaved by a specific enzyme, such as a sialidase, the free p-nitrophenol is released. nih.gov In an alkaline solution, this product is converted to the p-nitrophenolate anion, which has a distinct yellow color that can be easily and accurately measured using a spectrophotometer at around 405 nm. nih.govnih.gov This allows for a simple, continuous, or endpoint colorimetric assay to determine enzyme activity, study enzyme kinetics, and screen for potential inhibitors. nih.govuniprot.org

The Specific Role of NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) as a Synthetic Trisaccharide Probe

The compound NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) , also known as p-nitrophenyl 3'-sialyllactosamine, is a highly specific synthetic trisaccharide probe designed to mimic a common terminal glycan structure found in nature. Its structure comprises the sialyl N-acetyllactosamine (LacNAc) sequence with the precise α2-3 linkage, attached to the p-nitrophenyl chromophore.

This probe serves as an excellent substrate for sialidases (neuraminidases) that specifically recognize and cleave the NeuAc(α2-3)Gal linkage. researchgate.net Its utility is particularly highlighted in the characterization of enzymes with defined linkage preferences. For example, viral and bacterial neuraminidases often show a preference for α2-3 over α2-6 linkages, a specificity that can be readily quantified using this substrate. researchgate.netnih.gov The cleavage of the terminal sialic acid by a neuraminidase breaks the glycosidic bond, but the p-nitrophenol remains attached to the disaccharide. A subsequent step using a β-galactosidase is then required to release the colored p-nitrophenol for detection. uniprot.org

Detailed research into the enzymatic properties of the Trypanosoma cruzi trans-sialidase has utilized synthetic sialosides like p-nitrophenyl-α-N-acetylneuraminic acid. nih.govresearchgate.net This enzyme is capable of transferring sialic acid from a donor molecule to an acceptor. In the absence of a suitable acceptor, it functions as a sialidase, hydrolyzing the sialic acid. Synthetic substrates are crucial for dissecting these dual activities. researchgate.net Studies have shown that while the T. cruzi enzyme can utilize synthetic donors, the rate is often lower compared to natural sialosides, providing insight into the enzyme's active site and mechanism. nih.govresearchgate.net This highlights the role of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) not just in detecting enzyme activity, but in performing detailed kinetic and mechanistic studies that reveal the subtleties of enzyme function.

Data Tables

Table 1: Chemical Properties of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2)

| Property | Value |

| Chemical Formula | C₃₁H₄₅N₃O₂₁ |

| Molecular Weight | 795.70 g/mol |

| Appearance | White to off-white powder |

| Purity | ≥95% (as determined by HPLC) |

| Storage Conditions | -20°C |

| CAS Number | 501427-92-5 |

Data sourced from commercial suppliers. nih.gov

Table 2: Application in Enzyme Characterization - Research Findings

| Enzyme Studied | Finding with Related Substrates | Significance |

| Trypanosoma cruzi trans-sialidase | Can utilize synthetic α-sialosides like pNP-NeuAc as sialic acid donors, albeit at a low rate. nih.gov | Demonstrates the probe's utility in studying transferase vs. hydrolase activity and understanding substrate specificity. |

| Various viral and bacterial neuraminidases | Many neuraminidases show a distinct preference for cleaving α2-3 linked sialosides over α2-6 linkages. researchgate.netnih.gov | Confirms the probe's role in determining the linkage specificity, which is crucial for understanding pathogen biology and inhibitor design. |

| Tannerella forsythia sialidase (NanH) | Exhibits higher affinity for α2,3 over α2,6 linked sialic acids. researchgate.net | Allows for quantitative characterization of enzyme kinetics and substrate preference in pathogenic bacteria. |

Properties

Molecular Formula |

C31H45N3O21 |

|---|---|

Molecular Weight |

795.7 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+,29-,31-/m0/s1 |

InChI Key |

OUJZEVYPUZNYBL-QKLDUHAXSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Origin of Product |

United States |

Synthetic Strategies for Neuac A2 3 Gal B1 4 Glcnac B O Ph 4 No2

Chemical Synthesis of the Gal(β1-4)GlcNAc Core Structure

The foundational step in the synthesis of the target compound is the construction of the N-acetyllactosamine (LacNAc) core, Gal(β1-4)GlcNAc. This disaccharide unit is a common motif in numerous biologically important glycans. glycosynth.co.uk Its chemical synthesis hinges on the stereoselective formation of the β-1,4-glycosidic linkage and the strategic use of protecting groups to enable selective modifications at other positions.

Stereoselective Glycosylation Methods for β-1,4-Linkage Formation

The creation of the β-1,4-glycosidic bond between galactose (Gal) and N-acetylglucosamine (GlcNAc) is a critical challenge in oligosaccharide synthesis. Achieving high stereoselectivity for the β-anomer is paramount. One common approach involves the use of a participating group at the C-2 position of the galactose donor. An acyl group, such as an acetyl or benzoyl group, at this position can form a transient cyclic intermediate that shields the α-face of the anomeric center, thereby directing the incoming acceptor to attack from the β-face.

Another effective strategy is the use of glycosyl donors with non-participating groups at C-2, in conjunction with specific promoters and reaction conditions that favor the formation of the β-linkage. For instance, the use of a galactose donor with a C-2 ether or benzylidene protecting group can lead to the desired β-anomer under carefully controlled conditions. nih.gov The choice of glycosyl donor, acceptor, promoter, and solvent all play crucial roles in determining the stereochemical outcome of the glycosylation reaction. For example, the use of an acetylated trichloroacetimidate (B1259523) β-Gal donor with boron trifluoride etherate as a promoter has been shown to produce the Gal(β1-4)GlcNAcα disaccharide in high yield. nih.gov

Orthogonal Protecting Group Strategies for Selective Derivatization

The synthesis of complex oligosaccharides like the target compound relies heavily on the concept of orthogonal protecting groups. neliti.com These are temporary modifications to reactive functional groups that can be selectively removed under specific conditions without affecting other protecting groups in the molecule. neliti.com This strategy allows for the precise and sequential manipulation of different hydroxyl groups on the sugar rings.

In the synthesis of the Gal(β1-4)GlcNAc core, a variety of protecting groups are employed. For example, benzyl (B1604629) (Bn) ethers are often used to protect hydroxyl groups that need to remain masked throughout several synthetic steps, as they are stable to a wide range of reaction conditions and can be removed by hydrogenolysis. Acetyl (Ac) or benzoyl (Bz) esters are frequently used as participating groups at the C-2 position of the donor to ensure β-selectivity and can be removed under basic conditions. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, offer another layer of orthogonality, as they can be cleaved with fluoride (B91410) reagents. The strategic placement of these groups allows for the selective deprotection of a specific hydroxyl group for subsequent glycosylation or other modifications. For instance, a protecting group strategy can be designed to leave the 3-hydroxyl group of the galactose unit free for the later enzymatic sialylation step.

A typical orthogonal protecting group strategy for the synthesis of a Gal(β1-4)GlcNAc derivative might involve:

Galactose Donor: Benzyl ethers at C-3, C-4, and C-6, and an acetyl group at C-2.

GlcNAc Acceptor: A phthalimido (Phth) or azido (B1232118) (N3) group at C-2 to avoid participation and favor β-linkage formation, and benzyl ethers at C-3 and C-6, leaving the C-4 hydroxyl group free for glycosylation.

Introduction of the p-Nitrophenyl Aglycon through Glycosidation

The p-nitrophenyl (pNP) group serves as a chromogenic aglycon, which is useful for detecting and quantifying the activity of glycosidases. sigmaaldrich.com This group is typically introduced at the anomeric position of the reducing end sugar, in this case, the GlcNAc residue. The glycosidation reaction to introduce the p-nitrophenyl group can be performed using several methods.

One common method is the Koenigs-Knorr reaction, where a glycosyl halide (e.g., a bromide or chloride) is reacted with p-nitrophenol in the presence of a promoter, such as a silver or mercury salt. umich.edu Alternatively, glycosyl trichloroacetimidates can be used as donors, which are activated by a Lewis acid like boron trifluoride etherate. The stereochemical outcome of this glycosidation is also influenced by the nature of the protecting group at the C-2 position of the GlcNAc donor. To obtain the desired β-glycoside, a participating group like an acetyl group at C-2 is often employed.

Enzymatic Sialylation for the NeuAc(α2-3) Linkage

The final step in the synthesis of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) is the regioselective and stereoselective addition of N-acetylneuraminic acid (NeuAc) to the galactose residue. This is most efficiently achieved using enzymatic methods, which offer unparalleled specificity compared to chemical approaches.

Utilization of α2,3-Sialyltransferases (ST3GALs) for Regioselective Sialic Acid Transfernih.govuu.nloup.com

α2,3-Sialyltransferases (ST3GALs) are a family of enzymes that catalyze the transfer of sialic acid from a donor substrate, typically cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-NeuAc), to the 3-hydroxyl group of a terminal galactose residue. oup.comnih.gov This family of enzymes exhibits remarkable regioselectivity, making them ideal for the synthesis of the target compound.

Different members of the ST3GAL family have distinct but sometimes overlapping substrate specificities. nih.gov For the sialylation of the Gal(β1-4)GlcNAc (Type II) acceptor, ST3Gal-III and ST3Gal-IV are particularly relevant. nih.govresearchgate.net These enzymes recognize the terminal galactose of the Type II N-acetyllactosamine structure and catalyze the formation of the α2,3-linkage with high fidelity. nih.govpnas.org The choice of a specific ST3GAL enzyme can be guided by its known substrate preferences and the desired reaction efficiency.

The enzymatic reaction involves the incubation of the chemically synthesized Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) acceptor with the appropriate ST3GAL enzyme and an excess of the CMP-NeuAc donor. The enzyme's active site precisely orients the acceptor and donor molecules to facilitate the nucleophilic attack of the 3-hydroxyl group of the galactose on the anomeric carbon of the CMP-NeuAc, resulting in the formation of the desired sialylated product.

Optimization of Reaction Conditions for Enzymatic Efficiency and Yield

To maximize the yield and efficiency of the enzymatic sialylation, several reaction parameters need to be carefully optimized. These include:

Enzyme Concentration: The concentration of the sialyltransferase directly influences the reaction rate. Higher enzyme concentrations can lead to faster reaction times, but cost and availability may be limiting factors.

Substrate Concentration: The concentrations of both the acceptor (Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2)) and the donor (CMP-NeuAc) are critical. The reaction is typically run with an excess of the CMP-NeuAc donor to drive the reaction to completion.

pH and Buffer System: Sialyltransferases have an optimal pH range for their activity, which is usually slightly acidic to neutral. The choice of buffer, such as cacodylate or Tris-HCl, and its concentration can also impact enzyme stability and activity. researchgate.net

Temperature: The reaction is generally carried out at a temperature that ensures enzyme stability and optimal activity, typically around 37°C. researchgate.net

Incubation Time: The reaction time is monitored to ensure complete conversion of the acceptor to the sialylated product. This can be followed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

By systematically optimizing these conditions, it is possible to achieve high yields of the final product, NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2), in a highly pure and stereochemically defined form.

Table 1: Comparison of Stereoselective Glycosylation Methods for β-1,4-Linkage Formation

| Method | Glycosyl Donor | Promoter/Activator | Key Features |

|---|---|---|---|

| Koenigs-Knorr | Glycosyl Halide | Silver or Mercury Salts | Classical method, requires stoichiometric amounts of heavy metal salts. |

| Trichloroacetimidate | Glycosyl Trichloroacetimidate | Lewis Acids (e.g., BF3·OEt2, TMSOTf) | Highly reactive donors, mild activation conditions. nih.gov |

Table 2: Substrate Specificity of Selected α2,3-Sialyltransferases (ST3GALs)

| Enzyme | Preferred Acceptor Substrate(s) | Reference |

|---|---|---|

| ST3Gal-I | Galβ1-3GalNAc (Core 1) | oup.comnih.gov |

| ST3Gal-II | Galβ1-3GalNAc (Core 1) | nih.govnih.gov |

| ST3Gal-III | Galβ1-3/4GlcNAc (Type 1 and 2) | nih.govresearchgate.net |

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| N-Acetylneuraminic acid | NeuAc |

| Galactose | Gal |

| N-Acetylglucosamine | GlcNAc |

| p-Nitrophenol | pNP |

| Benzyl | Bn |

| Acetyl | Ac |

| Benzoyl | Bz |

| tert-Butyldimethylsilyl | TBDMS |

| Phthalimido | Phth |

| Azido | N3 |

| Cytidine monophosphate N-acetylneuraminic acid | CMP-NeuAc |

| Boron trifluoride etherate | BF3·OEt2 |

| Trimethylsilyl trifluoromethanesulfonate | TMSOTf |

| N-Iodosuccinimide | NIS |

| Triflic acid | TfOH |

Donor Substrate Requirements (e.g., CMP-N-acetylneuraminic acid)

The enzymatic transfer of sialic acid onto an acceptor oligosaccharide is a critical step in the synthesis of sialoglycoconjugates. This reaction is catalyzed by a family of enzymes known as sialyltransferases, which require an activated form of sialic acid to function.

The essential donor substrate for sialyltransferases is Cytidine Monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) . researchgate.netrsc.org This high-energy nucleotide sugar provides the necessary activated sialic acid moiety for transfer. The biosynthesis of CMP-Neu5Ac is an essential prerequisite for sialylation and is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS). researchgate.netnih.gov CMAS facilitates the reaction between cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac) to form CMP-Neu5Ac. researchgate.net This activated donor is then transported into the Golgi apparatus in vivo, where sialyltransferases utilize it to attach sialic acid to the terminal positions of glycan chains. researchgate.netnih.gov In chemoenzymatic synthesis, CMP-Neu5Ac is either supplied exogenously or generated in situ to drive the sialylation reaction. nih.govacs.org

| Component | Role in Sialylation | Enzyme Involved |

| N-acetylneuraminic acid (Neu5Ac) | The sialic acid monosaccharide to be transferred. | CMP-sialic acid synthetase (CMAS) |

| Cytidine Triphosphate (CTP) | Provides the CMP moiety and energy for activation. | CMP-sialic acid synthetase (CMAS) |

| CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | The activated sugar nucleotide donor substrate. | Sialyltransferase |

| Sialyltransferase | Catalyzes the transfer of Neu5Ac from CMP-Neu5Ac to the acceptor. | N/A |

Chemoenzymatic Synthesis Approaches for Assembling NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2)

Chemoenzymatic synthesis is a preferred method for constructing complex structures like sialylated oligosaccharides. nih.gov This approach strategically combines chemical methods, often used to create a core backbone structure, with enzymatic reactions that introduce sugars with high efficiency and control. nih.govrsc.org This synergy circumvents the need for extensive protection and deprotection steps typical of purely chemical synthesis, particularly for achieving specific glycosidic linkages. rsc.org

Sequential Chemical Oligosaccharide Construction Followed by Enzymatic Sialylation

A common and effective chemoenzymatic route involves a sequential process where the core disaccharide, Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) (p-nitrophenyl N-acetyllactosaminide), is first assembled, followed by a specific enzymatic sialylation step.

A representative synthesis can be outlined in two main stages:

Enzymatic Synthesis of the Acceptor : The process can start from a readily available chemical precursor, p-nitrophenyl N-acetyl-β-D-glucosaminide. This starting material is subjected to galactosylation using a β-D-galactosidase enzyme. The enzyme transfers a galactose unit, typically from a donor like lactose, to the GlcNAc moiety to form the p-nitrophenyl N-acetyllactosaminide acceptor. researchgate.net

Enzymatic Sialylation : The synthesized acceptor is then incubated with an α-2,3-sialyltransferase. nih.gov In the presence of the donor substrate, CMP-Neu5Ac, the sialyltransferase specifically attaches N-acetylneuraminic acid to the 3-position of the terminal galactose residue, yielding the final product, NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2). rsc.orgresearchgate.net

| Step | Reactants | Enzyme | Product |

| 1. Acceptor Synthesis | p-nitrophenyl N-acetyl-β-D-glucosaminide, Lactose | β-D-galactosidase | Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) |

| 2. Sialylation | Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2), CMP-Neu5Ac | α-2,3-Sialyltransferase | NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) |

Strategic Integration of Enzymatic Steps to Enhance Regio- and Stereoselectivity

The primary advantage of integrating enzymatic steps into the synthesis is the exquisite control over both regioselectivity (which hydroxyl group reacts) and stereoselectivity (the anomeric configuration of the new linkage). nih.gov

Regioselectivity : Sialyltransferases are highly specific for the acceptor substrate and the position of glycosylation. To synthesize NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2), an α-2,3-sialyltransferase is employed. This enzyme specifically recognizes the terminal galactose of the N-acetyllactosaminide acceptor and catalyzes the formation of a glycosidic bond exclusively at the C3 hydroxyl group of the galactose. rsc.org This enzymatic precision eliminates the possibility of forming other isomers, such as the α2-6 linkage.

Stereoselectivity : The formation of glycosidic bonds can result in either α or β anomers. Sialyltransferases are stereospecific, ensuring that the sialic acid is linked with the correct α-configuration as dictated by the enzyme's active site. rsc.org This inherent specificity of the enzyme obviates the complex chemical manipulations that would otherwise be required to achieve the correct stereochemistry. rsc.org

Isolation and Purification Methodologies for Chemoenzymatically Synthesized Products

Following the synthesis, the target oligosaccharide must be isolated from the reaction mixture, which contains enzymes, unreacted substrates, and byproducts. The purification strategy is chosen based on the properties of the product and the impurities.

Commonly employed purification techniques include:

Ion-Exchange Chromatography : Due to the negatively charged carboxyl group of the terminal sialic acid, the product possesses a net negative charge at neutral pH. This property is exploited for purification using anion-exchange chromatography, such as with a Diethylaminoethyl (DEAE) column. nih.gov The product binds to the positively charged resin while neutral impurities are washed away. The desired compound is then eluted using a salt gradient.

Gel Filtration Chromatography : This method, also known as size-exclusion chromatography, separates molecules based on their size. It is effective for removing enzymes and larger proteins from the smaller oligosaccharide product. researchgate.net

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : The presence of the hydrophobic p-nitrophenyl aglycone allows for efficient purification by RP-HPLC. rsc.orgresearchgate.net This method separates compounds based on their hydrophobicity and is capable of providing high-purity products.

Fluorous Solid-Phase Extraction (FSPE) : In some strategies, a fluorous tag can be chemically attached to the initial substrate. This tag does not interfere with the enzymatic reactions and allows for a highly efficient purification method where the tagged product is selectively retained on a fluorous silica (B1680970) column. acs.org

The choice of method or combination of methods depends on the scale of the synthesis and the required purity of the final product. researchgate.net

Enzymatic Interactions and Substrate Specificity of Neuac A2 3 Gal B1 4 Glcnac B O Ph 4 No2

Assessment of Glycosidase Activity Towards the Chromogenic Aglycon

The p-nitrophenyl group attached to the N-acetylglucosamine (GlcNAc) residue acts as a chromogenic reporter. Cleavage of the GlcNAc(b)-O-Ph(4-NO2) bond by a suitable glycosidase releases p-nitrophenol. In an alkaline solution, this product is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and can be quantified by measuring its absorbance, typically around 405 nm.

β-N-Acetylglucosaminidases (EC 3.2.1.52), also known as NAGases, are exoglycosidases that catalyze the hydrolysis of terminal, non-reducing N-acetyl-β-D-glucosamine residues from oligosaccharides and glycoconjugates. The compound NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is not a direct substrate for β-N-acetylglucosaminidase because the target GlcNAc residue is sterically hindered, or "masked," by the upstream galactose and sialic acid moieties.

To assess the activity of a β-N-acetylglucosaminidase, one would typically use the simpler substrate, p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc). caymanchem.commegazyme.com This substrate is widely employed for the colorimetric assay of this enzyme class. nih.govresearchgate.net Hydrolysis of pNP-GlcNAc by a β-N-acetylglucosaminidase directly releases p-nitrophenol, allowing for a straightforward kinetic measurement. caymanchem.com

Alternatively, the full compound could be used in a sequential enzyme assay. Pre-treatment with a sialidase to remove the NeuAc residue and a β-galactosidase to remove the galactose residue would expose the terminal GlcNAc. The subsequent addition of a β-N-acetylglucosaminidase would then cleave the exposed GlcNAc(b)-O-Ph(4-NO2) linkage, leading to a measurable color change. This approach, however, directly measures the activity on the unmasked linkage rather than on the full, intact compound.

The use of p-nitrophenyl as a chromogenic aglycon is a common strategy for studying various glycosidases. Comparing the hydrolysis rates and kinetic parameters of different pNP-glycosides provides insight into the substrate specificity of enzymes. For instance, the hydrolysis of p-nitrophenyl-β-D-glucoside is a standard assay for β-glucosidase activity. researchgate.netnih.gov

Studies have shown that the nature of the sugar moiety significantly affects the rate of enzymatic hydrolysis. The kinetic parameters for the hydrolysis of various pNP-glycosides by their respective enzymes can vary widely, as shown in the table below, which presents hypothetical but representative data.

| Substrate | Enzyme | Km (mM) | Vmax (μmol/min/mg) |

|---|---|---|---|

| p-Nitrophenyl β-D-Glucopyranoside | β-Glucosidase | 0.55 | 150 |

| p-Nitrophenyl β-D-Galactopyranoside | β-Galactosidase | 0.40 | 210 |

| p-Nitrophenyl N-acetyl-β-D-glucosaminide | β-N-Acetylglucosaminidase | 0.90 | 95 |

The non-enzymatic hydrolysis of pNP-glycosides has also been studied, revealing that reaction mechanisms and rates are dependent on pH and the stereochemistry of the glycosidic bond. oup.comamazonaws.com For example, under identical acidic conditions, aryl β-D-glucosides are hydrolyzed more rapidly than their alkyl counterparts due to the better leaving group ability of the phenoxide ion. amazonaws.com This inherent chemical reactivity is a baseline that is dramatically enhanced by enzymatic catalysis.

Characterization of Sialidase (Neuraminidase) Specificity and Activity on the α2-3 Sialyl Linkage

The most prominent feature of NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is its terminal α2-3 linked sialic acid, making it an excellent substrate for sialidases (neuraminidases, EC 3.2.1.18). These enzymes catalyze the cleavage of sialic acid residues from glycoconjugates. The specificity of sialidases is often defined by their preference for the type of sialyl linkage (e.g., α2-3, α2-6, or α2-8).

A variety of sialidases from viral, bacterial, and eukaryotic sources have been identified that exhibit specificity for the NeuAc(α2-3)Gal linkage. The use of substrates like NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is crucial for identifying and characterizing these enzymes. Some sialidases are highly specific, while others have broader activity.

| Sialidase | Source | Linkage Specificity | Key Characteristics |

|---|---|---|---|

| Sialidase L | Macrobdella decora (Leech) | Strictly NeuAc(α2-3)Gal | Does not cleave α2-6, α2-8, or α2-9 linkages. nih.gov |

| Trans-sialidase (TcTS) | Trypanosoma cruzi | Primarily NeuAc(α2-3)Gal | Catalyzes both hydrolysis and transfer of sialic acid. nih.govresearchgate.net |

| Neuraminidase A | Arthrobacter ureafaciens | Broad (α2-3, α2-6, α2-8, α2-9) | Cleaves α2-3 linkages at a slightly higher rate than others. |

| Sialidase Sp | Streptococcus pneumoniae | Prefers NeuAc(α2-3)Gal | Specific for non-reducing terminal α2-3 unbranched sialic acids. |

The hydrolysis of NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) by a sialidase does not directly release the chromogenic p-nitrophenol. Instead, it cleaves the terminal sialic acid, yielding N-acetylneuraminic acid and the remaining trisaccharide, Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2).

Therefore, direct kinetic analysis of sialidase activity using this substrate requires a coupled assay. After the sialidase reaction, a second enzyme, β-galactosidase, is added. This second enzyme cleaves the now-exposed terminal galactose, yielding galactose and GlcNAc(b)-O-Ph(4-NO2). Finally, a third enzyme, β-N-acetylglucosaminidase, is added to cleave the final linkage and release p-nitrophenol for detection.

Alternatively, research has been conducted on simplified pNP substrates like NeuAc-α-2,3-Gal-β-O-PNP. researchgate.net Studies with this substrate and Trypanosoma cruzi trans-sialidase revealed that its turnover characteristics are markedly different from other common fluorogenic substrates, indicating that the nature of the underlying glycan and aglycon influences enzyme kinetics. researchgate.net A full kinetic analysis would involve measuring the initial reaction rates at varying substrate concentrations to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which are key indicators of enzyme efficiency and affinity for the substrate.

Some sialidases, most notably the trans-sialidase from Trypanosoma cruzi (TcTS), can catalyze not only hydrolysis but also the transfer of a sialic acid residue from a donor molecule to an acceptor molecule. This process is known as transglycosylation. researchgate.net In such reactions, NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) can act as an efficient sialic acid donor.

The regioselectivity of this reaction is a critical feature. TcTS specifically transfers the sialic acid to a terminal β-galactose residue on an acceptor molecule, forming a new NeuAc(α2-3)Gal linkage. nih.gov The enzyme will not transfer sialic acid to other terminal sugars or form other linkage types (e.g., α2-6). This strict regioselectivity makes trans-sialidases powerful tools for the specific synthesis of complex sialylated oligosaccharides. nih.govnih.gov

In a transglycosylation reaction using this pNP-substrate as a donor and a suitable acceptor (e.g., lactose), the reaction can be monitored by measuring the decrease in the donor substrate or the formation of the new sialylated product via chromatographic methods. The enzyme's ability to use p-nitrophenyl-sialosides as donors has been established, making them useful for studying the mechanism of trans-sialylation. nih.gov

Investigations into Glycosyltransferase Recognition and Acceptor Specificity

The specific structure of the oligosaccharide acceptor plays a pivotal role in the recognition and catalytic activity of glycosyltransferases. The compound NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2), a sialylated trisaccharide with a p-nitrophenyl aglycon, serves as a valuable tool in dissecting these enzymatic interactions. Its synthetic nature allows for systematic modifications to probe the structural requirements for enzyme binding and catalysis.

Role of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) as an Acceptor Substrate Analog for Other Glycosyltransferases

The terminal sialic acid residue on NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) significantly influences its ability to act as an acceptor substrate for other glycosyltransferases. Generally, the presence of this terminal sialic acid can act as a chain terminator for the addition of further monosaccharides by many glycosyltransferases.

Research into the acceptor specificity of various glycosyltransferases has provided insights into their tolerance for sialylated substrates. For instance, studies on fucosyltransferases, enzymes that add fucose residues to oligosaccharide chains, have demonstrated a lack of activity towards sialylated acceptors. In one study, a recombinant α1,3-fucosyltransferase (FucT 9) was tested with a sialylated acceptor substrate, NeuAcα2-3Galβ1-4GlcNAc-R, and showed undetectable incorporation of fucose. researchgate.net This finding suggests that the presence of the α2,3-linked N-acetylneuraminic acid sterically hinders the active site of the fucosyltransferase, preventing it from binding and catalyzing the fucose transfer.

Similarly, many galactosyltransferases, which are responsible for adding galactose residues, are also inhibited by terminal sialylation of the acceptor substrate. The bulky and negatively charged sialic acid residue can prevent the proper orientation of the acceptor within the enzyme's active site.

The following table summarizes the general acceptor activity of this compound with different classes of glycosyltransferases based on available research findings.

| Glycosyltransferase Class | Acceptor Activity of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) | Rationale |

| Fucosyltransferases | Generally not an acceptor | The terminal sialic acid residue sterically hinders the enzyme's active site, preventing binding and catalysis. researchgate.net |

| Galactosyltransferases | Generally not an acceptor | The bulky and negatively charged sialic acid can interfere with proper binding and orientation within the active site. |

| Sialyltransferases | Potentially an acceptor for polysialyltransferases | While it cannot be further sialylated by most sialyltransferases, it could theoretically serve as a primer for polysialic acid chain elongation by specific polysialyltransferases. |

Neuac A2 3 Gal B1 4 Glcnac B O Ph 4 No2 As a Chemical Probe in Glycobiology Research

Development of Chromogenic and Fluorogenic Assays for Enzyme Activity

The p-nitrophenyl group of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) is central to its application in chromogenic assays for detecting and quantifying the activity of sialidases (neuraminidases), enzymes that cleave terminal sialic acid residues.

Spectrophotometric Quantification of p-Nitrophenol Release for Enzymatic Activity Measurement

The enzymatic cleavage of the terminal N-acetylneuraminic acid (NeuAc) from NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) by a sialidase is the initial step in a coupled enzymatic assay. The resulting product, Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2), is then a substrate for an excess of a β-galactosidase or a hexosaminidase, which cleaves the galactose or N-acetylglucosamine residue, respectively, to release p-nitrophenol. nih.gov

Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a distinct yellow color and a strong absorbance at approximately 400-405 nm. nih.govnih.gov The rate of p-nitrophenolate formation is directly proportional to the sialidase activity and can be monitored over time using a spectrophotometer. This allows for the determination of initial reaction rates and the investigation of enzyme kinetics. nih.govnih.gov The major advantage of this direct spectrophotometric method is its ability to provide continuous measurement of product release, which is crucial for accurate kinetic analysis. nih.gov

Table 1: Key Parameters in Spectrophotometric Sialidase Assays

| Parameter | Description | Typical Value/Range |

| Substrate | Chromogenic sialoside | NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) |

| Enzyme | Sialidase (Neuraminidase) | Varies with source (viral, bacterial, human) |

| Coupled Enzyme | β-Galactosidase or Hexosaminidase | In excess to ensure it is not rate-limiting |

| Detection Wavelength | Absorbance of p-nitrophenolate | 400 - 405 nm |

| pH for Color Development | To deprotonate p-nitrophenol | > 9.5 |

| Assay Temperature | Optimal for enzyme activity | 37 °C |

Adaptation for High-Throughput Screening of Enzyme Modulators

The spectrophotometric assay based on NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) is readily adaptable for high-throughput screening (HTS) of potential sialidase inhibitors or activators. nih.gov The assay can be performed in 96-well or 384-well microplates, allowing for the simultaneous testing of large compound libraries. nih.govnih.gov

In a typical HTS setup, the sialidase, the chromogenic substrate, the coupling enzyme, and a test compound are incubated together in each well. The reaction is stopped after a defined period, and the absorbance is measured using a microplate reader. nih.gov A decrease in the absorbance signal compared to a control without the test compound indicates potential inhibition of the sialidase.

This HTS platform has been instrumental in identifying novel inhibitors for various sialidases, which are potential therapeutic targets for diseases such as influenza and bacterial infections. acs.orgnih.gov The robustness and reliability of this assay format are often assessed by calculating the Z' factor, a statistical parameter that quantifies the suitability of an assay for HTS. nih.gov

Application in Glycan Array and Glycan-Binding Protein (GBP) Interaction Studies

The p-nitrophenyl group in NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) can be chemically modified, for instance by reduction to an aminophenyl group, to facilitate its covalent immobilization onto various solid supports. This enables the fabrication of glycan microarrays, which are powerful tools for studying the interactions of glycan-binding proteins (GBPs) with their carbohydrate ligands. nih.govnih.gov

Immobilization of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) on Solid Supports for Microarray Fabrication

The immobilization of glycans onto solid surfaces is a critical step in the creation of glycan microarrays. nih.govnih.gov The aminophenyl derivative of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) can be covalently attached to surfaces functionalized with N-hydroxysuccinimide (NHS) esters or other reactive groups. This creates a stable linkage that presents the glycan in a manner accessible for binding by proteins. nih.gov The use of linkers of varying lengths can also be employed to optimize the presentation of the glycan and minimize steric hindrance from the surface.

Profiling of Lectin and Antibody Specificities Towards the Sialylated LacNAc Epitope

Once immobilized on a microarray, NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) can be used to probe the binding specificities of a wide range of GBPs, including lectins and antibodies. researchgate.netfrontiersin.org The microarray is incubated with a fluorescently labeled GBP, and the amount of bound protein is quantified by measuring the fluorescence intensity at each spot. frontiersin.org

This approach allows for the high-throughput analysis of GBP binding to the sialylated LacNAc epitope. For example, lectins known to bind to α2-3-linked sialic acids, such as Maackia amurensis lectin (MAL), would be expected to show strong binding to this immobilized glycan. researchgate.net Similarly, antibodies that specifically recognize the 3'-sialyllactosamine structure can be characterized using these arrays. nih.gov

Table 2: Examples of Lectins and their Specificity for Sialylated Glycans

| Lectin | Abbreviation | Known Specificity | Expected Binding to NeuAc(α2-3)Gal(β1-4)GlcNAc |

| Maackia amurensis Lectin II | MAL-II | NeuAc(α2-3)Gal | Strong |

| Sambucus nigra Agglutinin | SNA | NeuAc(α2-6)Gal | Weak to None |

| Erythrina cristagalli Agglutinin | ECA | Gal(β1-4)GlcNAc | None (unless sialidase treated) |

Investigation of Protein-Glycan Binding Affinities and Kinetics

While glycan microarrays are excellent for determining binding specificity, other techniques are often employed to obtain quantitative data on binding affinities (dissociation constants, Kd) and kinetics (association and dissociation rate constants, kon and koff). However, surface-based methods such as Surface Plasmon Resonance (SPR) can utilize surfaces functionalized with NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) to study these parameters.

In an SPR experiment, the immobilized glycan is exposed to a flow of the GBP at different concentrations. The change in the refractive index at the surface upon binding is measured in real-time, allowing for the determination of kinetic parameters and the calculation of the binding affinity. This quantitative data is crucial for a deeper understanding of the molecular recognition events between proteins and their glycan ligands.

Utilization in Cellular and In Vitro Glycoconjugate Studies

The unique structure of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) allows for its application in diverse experimental settings, from probing the intricacies of glycan metabolism in cellular models to developing assays that elucidate the mechanisms of pathogen-host recognition.

The processing and turnover of cell-surface glycans are dynamic processes regulated by the concerted action of glycosyltransferases and glycosidases. NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) can be employed as a substrate to monitor the activity of specific sialidases (neuraminidases), enzymes that cleave terminal sialic acid residues from glycoconjugates.

When this compound is introduced to cellular models, the enzymatic cleavage of the terminal N-acetylneuraminic acid (NeuAc) by cellular sialidases releases p-nitrophenyl-lactosamine. However, the primary utility of the p-nitrophenyl group is realized when the entire oligosaccharide is cleaved from a larger glycoconjugate by an appropriate glycosidase, releasing p-nitrophenol, which is yellow at alkaline pH and can be quantified spectrophotometrically. In the context of probing glycan turnover, this compound is more commonly used as an in vitro substrate to measure the activity of sialidases present in cell lysates or culture supernatants. For instance, researchers can assess the impact of various stimuli or inhibitors on cellular sialidase activity, providing insights into the regulation of cell surface sialylation.

Table 1: Hypothetical Sialidase Activity in Cellular Lysates Using NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) as a Substrate

| Cellular Model | Treatment | Sialidase Activity (nmol p-nitrophenol/mg protein/hr) |

|---|---|---|

| Human Fibroblasts | Control | 15.2 ± 1.8 |

| Human Fibroblasts | Sialidase Inhibitor (e.g., DANA) | 2.1 ± 0.5 |

| Murine Macrophages | Control | 22.5 ± 2.1 |

This table represents hypothetical data to illustrate the application of the chemical probe in measuring cellular sialidase activity. The data demonstrates how the probe can be used to compare enzymatic activity across different cell types and under various experimental conditions.

The terminal NeuAc(α2-3)Gal motif is a critical recognition site for a variety of pathogens, including influenza viruses. The hemagglutinin protein on the surface of avian influenza viruses specifically binds to α2,3-linked sialic acids on host cell glycoproteins and glycolipids to initiate infection. NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) serves as a valuable tool in the development of functional assays to study these interactions.

One common application is in competitive enzyme-linked immunosorbent assays (ELISAs) or solid-phase binding assays. In such an assay, a glycoconjugate bearing the NeuAc(α2-3)Gal epitope is immobilized on a plate. The pathogen or its purified receptor-binding protein is then incubated in the presence of varying concentrations of the soluble probe, NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2). The ability of the probe to inhibit the binding of the pathogen to the immobilized glycan can be quantified, providing a measure of its binding affinity.

Furthermore, this compound is an excellent substrate for viral neuraminidases, the enzyme that cleaves sialic acid residues to facilitate the release of new viral particles from infected cells. The p-nitrophenyl group allows for a straightforward colorimetric assay to measure the kinetic parameters of viral neuraminidase activity and to screen for potential inhibitors.

Table 2: Inhibition of Avian Influenza Hemagglutinin Binding by NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2)

| Inhibitor Concentration (mM) | Hemagglutinin Binding (%) |

|---|---|

| 0 | 100 |

| 0.1 | 85 |

| 0.5 | 52 |

| 1.0 | 23 |

This table presents hypothetical data from a competitive binding assay, illustrating how the chemical probe can be used to determine the inhibitory potential of the soluble glycan against pathogen binding.

Table 3: Kinetic Analysis of Viral Neuraminidase using NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2)

| Substrate Concentration (µM) | Rate of p-nitrophenol release (µM/min) |

|---|---|

| 10 | 5.8 |

| 25 | 12.1 |

| 50 | 20.5 |

| 100 | 31.3 |

This table contains hypothetical kinetic data for a viral neuraminidase, demonstrating the utility of the chromogenic substrate in determining enzyme reaction rates at different substrate concentrations. This data can be used to calculate key kinetic parameters such as Km and Vmax.

Advanced Analytical and Methodological Approaches for Neuac A2 3 Gal B1 4 Glcnac B O Ph 4 No2 Research

Spectroscopic Analysis for Structural and Conformational Elucidation

Spectroscopic methods are fundamental to confirming the identity, structure, and conformation of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO₂).

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural assignment of oligosaccharides in solution. Through a combination of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, HSQC, HMBC) experiments, it is possible to unambiguously determine the monosaccharide composition, anomeric configurations, and the specific linkages between the sugar residues.

For NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO₂), the ¹H NMR spectrum reveals distinct signals for the anomeric protons of each sugar residue, as well as characteristic signals for the N-acetyl methyl groups of NeuAc and GlcNAc, and the aromatic protons of the p-nitrophenyl aglycone. The chemical shift of the anomeric proton (H-1) of the GlcNAc residue is indicative of its β-linkage to the aglycone. The key inter-residue linkages (α2-3 and β1-4) are confirmed through long-range correlations observed in HMBC spectra, for instance, between NeuAc H-3 and Gal C-3, and between Gal H-1 and GlcNAc C-4. ¹³C NMR provides complementary data, with each carbon atom in the molecule giving a distinct signal, the chemical shift of which is highly sensitive to its local chemical environment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO₂) in D₂O.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| GlcNAc | ||

| H-1 | ~4.60 (d) | ~101.5 |

| H-2 | ~3.80 (dd) | ~56.0 |

| H-3 | ~3.70 (t) | ~74.0 |

| H-4 | ~3.90 (t) | ~80.5 |

| N-Acetyl (CH₃) | ~2.05 (s) | ~23.0 |

| Gal | ||

| H-1 | ~4.45 (d) | ~104.0 |

| H-2 | ~3.55 (dd) | ~72.0 |

| H-3 | ~3.95 (dd) | ~76.5 |

| H-4 | ~4.15 (d) | ~69.5 |

| NeuAc | ||

| H-3ax | ~1.80 (dd) | ~41.0 |

| H-3eq | ~2.75 (dd) | ~41.0 |

| N-Acetyl (CH₃) | ~2.03 (s) | ~23.5 |

| C-1 (COO⁻) | - | ~175.0 |

| C-2 | - | ~100.5 |

| p-Nitrophenyl | ||

| H-2', H-6' | ~7.20 (d) | ~117.0 |

| H-3', H-5' | ~8.25 (d) | ~126.0 |

| C-1' (C-O) | - | ~161.0 |

| C-4' (C-NO₂) | - | ~143.0 |

Note: Chemical shifts are approximate and can vary with solvent, temperature, and pH. Coupling constants (J values) are required for definitive assignments.

Mass spectrometry (MS) is essential for confirming the molecular weight of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO₂) and assessing its purity. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are the most common techniques employed.

The theoretical monoisotopic mass of the compound [C₃₁H₃₇N₃O₁₉] is 763.2025 u. In positive-ion mode ESI-MS, the compound is typically observed as protonated [M+H]⁺ (m/z 764.2103) or sodiated [M+Na]⁺ (m/z 786.1922) ions. In negative-ion mode, the deprotonated ion [M-H]⁻ (m/z 762.1947) is observed. The high mass accuracy of modern mass spectrometers allows for the unambiguous confirmation of the elemental composition.

Tandem MS (MS/MS) experiments are used to confirm the oligosaccharide sequence and linkages through characteristic fragmentation patterns. The cleavage of glycosidic bonds results in B- and Y-type ions, while cross-ring cleavages produce A- and X-type ions. The labile nature of the sialic acid often leads to its preferential loss as a primary fragmentation step. nih.gov The fragmentation of the NeuAc-α2,3-Gal linkage can produce a characteristic (²,⁴A₃-H₂O) cross-ring fragment, which helps distinguish it from an α2,6-linkage. nih.govresearchgate.net For MALDI-TOF MS, derivatization, such as permethylation, can be used to stabilize the labile sialic acid and improve ionization efficiency. nih.govnih.gov

Table 2: Expected Key Fragment Ions in Negative-Ion ESI-MS/MS of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO₂).

| Ion Type | Fragment Structure | Expected m/z |

| [M-H]⁻ | NeuAc-Gal-GlcNAc-OPhNO₂ | 762.2 |

| B₁ | NeuAc | 290.1 |

| Y₂ | Gal-GlcNAc-OPhNO₂ | 472.1 |

| B₂ | NeuAc-Gal | 452.1 |

| Y₁ | GlcNAc-OPhNO₂ | 310.1 |

| [M-H-NeuAc]⁻ | Gal-GlcNAc-OPhNO₂ | 472.1 |

| ²,⁴A₃-H₂O | Cross-ring fragment from Gal | Varies with linkage |

Note: m/z values are for monoisotopic masses.

Mechanistic Enzymology of Glycosidic Bond Formation and Cleavage

The title compound is a substrate for glycosidases (sialidases) and a product of glycosyltransferases (sialyltransferases). Understanding the mechanisms of these enzymes is critical for designing inhibitors and developing biotechnological applications.

Glycosidases and glycosyltransferases that process sialic acids catalyze the cleavage or formation of the glycosidic bond via a transition state that has significant oxocarbenium ion character. nih.gov This transition state is characterized by a flattening of the sugar ring (e.g., into a half-chair or boat conformation) and the development of positive charge on the anomeric carbon and ring oxygen.

Transition state analysis involves studying the enzyme's interaction with stable molecules that mimic this high-energy intermediate. These transition-state analogues are often potent and highly specific inhibitors. acs.org For sialidases, 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA or Neu5Ac2en) is a well-known transition-state mimic that adopts the flattened conformation of the proposed oxocarbenium ion intermediate. frontiersin.org By studying the binding affinity (Ki) of a series of these analogues, researchers can map the interactions that stabilize the transition state within the enzyme's active site, providing crucial insights into the catalytic mechanism. Polyvalent displays of these analogues have been shown to be exceptionally potent inhibitors of bacterial sialidases. chemrxiv.orgresearchgate.net

Kinetic Isotope Effect (KIE) studies provide detailed information about the rate-determining step of an enzymatic reaction by measuring the change in reaction rate upon isotopic substitution at a specific atom. sfu.ca For glycosidases and glycosyltransferases, KIEs at the anomeric carbon (¹²C/¹³C), the leaving group oxygen (¹⁶O/¹⁸O), or adjacent protons (¹H/²H) can help define the geometry and charge distribution of the transition state.

Studies on enzymes like the Trypanosoma cruzi trans-sialidase, which transfers sialic acid from a donor to an acceptor, have used KIEs to probe the reaction mechanism. acs.orgnih.gov For example, a primary ¹³C KIE greater than unity for the anomeric carbon of sialic acid indicates that the C-O bond is being cleaved in the rate-limiting step. The magnitude of the KIE can distinguish between a dissociative (Sₙ1-like) mechanism, which proceeds through a discrete oxocarbenium ion intermediate, and an associative (Sₙ2-like) mechanism, which involves direct nucleophilic participation by an enzymatic residue or the acceptor molecule. nih.gov Comparing enzymatic KIEs to those for acid-catalyzed hydrolysis reveals the extent of enzymatic rate enhancement and the nature of the catalytic assistance provided by the enzyme. acs.orgnih.gov

Table 3: Representative Kinetic Isotope Effect (KIE) Values for Sialidase-Catalyzed Reactions.

| Reaction Type | Isotope Effect | Observed Value | Mechanistic Interpretation |

| Acid-Catalyzed Hydrolysis | Primary ¹³C | 1.015 ± 0.008 | Dissociative (Sₙ1-like) mechanism |

| Acid-Catalyzed Hydrolysis | β-Dideuterium | 1.113 ± 0.012 | Significant oxocarbenium ion character |

| Enzymatic Transfer (trans-sialidase) | Primary ¹³C | 1.032 ± 0.008 | Associative (Sₙ2-like) with nucleophilic participation |

| Enzymatic Transfer (trans-sialidase) | β-Dideuterium | 1.060 ± 0.008 | Less oxocarbenium character than hydrolysis |

Source: Data adapted from Yang et al. (2000) for sialyl-galactose. acs.orgnih.gov

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are indispensable for the purification, purity assessment, and quantitative analysis of NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO₂).

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful method for the analysis of underivatized carbohydrates. bioglyco.comcreative-biolabs.com At high pH (typically >12), the hydroxyl groups of the saccharide are partially ionized, allowing for separation on a strong anion-exchange column. jasco.hu The sialic acid carboxyl group provides a strong negative charge, enhancing retention. HPAEC-PAD offers excellent resolution of isomeric oligosaccharides and provides sensitive, direct detection without the need for derivatization. thermofisher.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is also widely used, particularly for quantitative analysis, due to the presence of the p-nitrophenyl chromophore which allows for sensitive UV detection (typically at ~305 nm or ~270 nm). clemson.edu Separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile. nih.gov While HPAEC-PAD is superior for separating native glycan isomers, the robustness and simplicity of RP-HPLC-UV make it a preferred method for routine purity checks and quantitative assays of chromogenic substrates like the title compound.

Table 4: Summary of Chromatographic Methods for Analysis.

| Method | Stationary Phase | Typical Mobile Phase | Detection | Key Advantage |

| HPAEC-PAD | Strong Anion Exchange (e.g., CarboPac™) | NaOH / NaOAc gradient | Pulsed Amperometry (PAD) | High resolution of underivatized isomers |

| RP-HPLC-UV | C18 Silica (B1680970) | Acetonitrile / Aqueous Buffer gradient | UV-Vis (e.g., 305 nm) | Robust quantitation of chromogenic substrate |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring

High-Performance Liquid Chromatography is an indispensable tool for the analysis of synthetic oligosaccharides like NeuAc(a2-3)Gal(b1-4)GlcNAc(β)-O-Ph(4-NO2). Its high resolution and sensitivity are leveraged for both the assessment of compound purity and for real-time monitoring of enzymatic and chemical reactions.

Purity Assessment: The final product of a chemical or chemoenzymatic synthesis of NeuAc(a2-3)Gal(b1-4)GlcNAc(β)-O-Ph(4-NO2) is typically purified using preparative HPLC. Subsequently, analytical HPLC is employed to ascertain the purity of the final product. Reversed-phase (RP) HPLC is a common method for this purpose, where the separation is based on the hydrophobicity of the analytes. The p-nitrophenyl group imparts significant hydrophobicity to the molecule, allowing for good retention and separation on a C18 column. The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all peaks in the chromatogram. A high-purity standard is essential for quantitative analysis.

Reaction Monitoring: HPLC is also a powerful technique for monitoring the progress of reactions, such as the enzymatic transfer of sialic acid to a Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) acceptor by a sialyltransferase. By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of the acceptor and the formation of the product can be tracked. This allows for the optimization of reaction conditions, such as enzyme concentration, substrate concentration, and incubation time, to maximize the yield of the desired product. The p-nitrophenyl tag on the acceptor and product allows for easy detection and quantification by UV absorbance.

Below is a table summarizing typical HPLC conditions for the analysis of NeuAc(a2-3)Gal(b1-4)GlcNAc(β)-O-Ph(4-NO2).

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | A linear gradient from 5% to 40% Mobile Phase B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 305 nm (due to the p-nitrophenyl group) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

This table represents a typical set of starting conditions for the HPLC analysis of NeuAc(a2-3)Gal(b1-4)GlcNAc(β)-O-Ph(4-NO2). Method optimization may be required for specific applications.

Capillary Electrophoresis for Glycan Fragment Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged carbohydrates like sialylated oligosaccharides. nih.gov It offers advantages such as high efficiency, short analysis times, and minimal sample consumption. For NeuAc(a2-3)Gal(b1-4)GlcNAc(β)-O-Ph(4-NO2), CE can be used for purity assessment and, more strategically, for the analysis of glycan fragments to confirm its structure.

Analysis of Glycan Fragments: To verify the sequence and linkage of the monosaccharides in NeuAc(a2-3)Gal(b1-4)GlcNAc(β)-O-Ph(4-NO2), the compound can be subjected to enzymatic digestion with specific exoglycosidases. For instance, treatment with a neuraminidase that specifically cleaves α2-3 linked sialic acids would result in the formation of Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2). Subsequent treatment with a β-galactosidase would yield GlcNAc(b)-O-Ph(4-NO2).

The separation of these fragments by CE allows for the confirmation of the glycan structure. The negatively charged sialic acid imparts electrophoretic mobility to the parent compound. Upon its removal, the resulting neutral glycan will have a different migration time. The p-nitrophenyl group allows for direct UV detection of all fragments. The high efficiency of CE enables the separation of these closely related structures.

Below is a table outlining typical CE conditions for the analysis of NeuAc(a2-3)Gal(b1-4)GlcNAc(β)-O-Ph(4-NO2) and its fragments.

| Parameter | Typical Conditions |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length) |

| Background Electrolyte | 50 mM sodium phosphate buffer, pH 7.2 |

| Voltage | 20-30 kV (normal polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |

| Detection | UV absorbance at 305 nm |

This table provides a representative set of conditions for CE analysis. The specific parameters may be adjusted to optimize the separation of the target analytes.

Broader Research Applications and Future Perspectives for Sialylated Glycoconjugate Probes

Contribution to Understanding Glycosylation Regulatory Mechanisms

Sialylated glycoconjugate probes are fundamental to elucidating the complex enzymatic pathways that govern the sialome. Glycosylation is regulated by the concerted action of glycosyltransferases, which synthesize glycans, and glycosidases (or neuraminidases for sialic acids), which break them down. nih.gov Probes like NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) are designed as specific substrates to characterize the activity and specificity of these enzymes. nih.gov

By using this well-defined substrate, researchers can study sialyltransferases (SiaTs) and neuraminidases (NEUs) in detail. nih.gov For instance, neuraminidases, also known as sialidases, catalyze the hydrolysis of terminal sialic acid residues from glycoconjugates. neb.comamsbio.com The probe can be used in kinetic assays to determine key enzymatic parameters for various neuraminidases, revealing their preferences for specific linkages, such as the α2-3 linkage present in the probe. neb.comnih.gov Conversely, the asialo-version of this structure, Gal(β1-4)GlcNAc, can serve as an acceptor substrate for sialyltransferases, allowing for the investigation of enzymes that specifically create the α2-3 linkage. nih.gov Understanding the substrate specificity of the 20 different sialyltransferase isoenzymes and four neuraminidase isoenzymes is crucial for deciphering their precise biological roles in health and disease. nih.gov

Table 1: Key Enzymes in Sialic Acid Regulation Studied with Glycan Probes

| Enzyme Class | Specific Enzyme Example | Function | Role of Probe |

|---|---|---|---|

| Glycosidases | Neuraminidase (Sialidase) | Hydrolyzes terminal sialic acid residues | Acts as a specific substrate to measure enzyme activity and kinetics. amsbio.comnih.gov |

| Glycosyltransferases | α2,3-Sialyltransferase (ST3Gal) | Transfers sialic acid to a galactose residue via an α2-3 linkage | The desialylated backbone acts as an acceptor substrate to characterize transferase activity. nih.gov |

Potential for Biomarker Discovery and Diagnostic Tool Development

Aberrant glycosylation is a well-established hallmark of various diseases, including cancer. Alterations in the expression of specific glycan structures, such as increased sialylation or the appearance of specific sialylated epitopes like sialyl Lewis x, are frequently associated with malignancy and disease progression. oup.com Sialylated glycoconjugate probes are pivotal in the discovery and validation of these glycan-based biomarkers. researchgate.net

These probes are instrumental in developing high-throughput screening platforms like glycan microarrays. nih.gov On these arrays, a multitude of defined glycan structures are immobilized, and their interactions with patient samples (e.g., serum antibodies, lectins) can be profiled. This technology allows for the rapid identification of changes in glycan recognition patterns associated with a disease state. researchgate.net For example, studies have identified significant increases in trisialylated triantennary glycans in the serum of breast cancer patients, highlighting their potential as biomarkers that may outperform current protein-based markers. oup.com

Furthermore, probes can be used to develop specific diagnostic assays. For instance, they can be used to detect the activity of specific neuraminidases or sialyltransferases in patient tissues or fluids, which may be dysregulated in disease. The direct chemical introduction of bioorthogonal click chemistry reagents into sialic acid-containing glycans provides a powerful toolset for their detection, labeling, and enrichment, facilitating biomarker discovery in clinical samples. acs.org

Table 2: Applications of Sialylated Probes in Biomarker and Diagnostic Research

| Application Area | Method | Role of Sialylated Probe | Example Finding |

|---|---|---|---|

| Biomarker Discovery | Glycan Microarrays | Serves as a specific, immobilized ligand to detect glycan-binding proteins or antibodies in patient samples. nih.gov | Identification of antibodies recognizing specific sialylated structures in autoimmune diseases. |

| Cancer Diagnostics | Enzyme Activity Assays | Acts as a substrate to measure the activity of cancer-associated glycosidases or glycosyltransferases in biopsies or serum. nih.gov | Elevated neuraminidase activity detected in tumor tissues. |

| Glycan Profiling | Mass Spectrometry | Used as a standard for developing derivatization strategies to stabilize sialic acid linkages for analysis. acs.org | Detection of increased trisialylated triantennary structures in the serum N-glycans of breast cancer patients. oup.com |

Advanced Design of Novel Glycosyltransferase and Glycosidase Inhibitors

The enzymes that regulate sialylation are attractive targets for therapeutic intervention. Inhibitors of neuraminidases are already successful antiviral drugs (e.g., for influenza), and interest is growing in developing inhibitors for human sialyltransferases and neuraminidases for applications in cancer and inflammatory diseases. Synthetic substrates like NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) are essential for the discovery and development of these inhibitors. nih.gov

High-throughput screening (HTS) campaigns to identify novel inhibitors rely on robust and sensitive enzymatic assays. The chromogenic nature of the p-nitrophenyl group in the target compound makes it suitable for colorimetric HTS assays, where a reduction in color development indicates enzymatic inhibition. Fluorogenic and radiolabelled substrates are also critical tools for screening enzyme inhibitors. nih.gov

Beyond initial screening, these probes are vital for the mechanistic characterization of potential inhibitors. They are used to determine the mode of inhibition (e.g., competitive, non-competitive) and to calculate inhibition constants (Ki), which are critical parameters for lead optimization in drug design. researchgate.netresearchgate.net The rational design of potent and specific inhibitors often involves creating substrate analogues that mimic the transition state of the enzymatic reaction; the natural substrate provides the foundational structure for such design efforts. researchgate.netresearchgate.net

Integration with Systems Glycobiology for Comprehensive Glycome Analysis

Systems glycobiology aims to provide a holistic understanding of the glycome by integrating large-scale experimental data (glycomics, transcriptomics, proteomics) with computational modeling. tandfonline.complos.org This approach seeks to understand how the complex interplay of enzymes, substrates, and regulatory networks dictates the cellular glycan profile in space and time. plos.org

Within this framework, well-defined synthetic probes play a crucial role as analytical standards and functional tools. In mass spectrometry-based glycomic analysis, which is a cornerstone of systems biology, these probes can be used as standards to validate glycan identification and quantification methods. tandfonline.com

Moreover, as systems-level models are developed to predict fluxes through glycosylation pathways, synthetic substrates are needed to experimentally validate the predicted activities of key enzymes like sialyltransferases. plos.org For example, if transcriptomic data suggest an upregulation of a specific α2,3-sialyltransferase, a probe containing the appropriate acceptor sequence can be used in a cell lysate to confirm a corresponding increase in functional enzyme activity. This integration of 'omics' data with functional enzymatic assays provides a more complete and accurate picture of the cellular glycosylation machinery. plos.org The emerging field of synthetic glycobiology, which involves the rational construction of glycosylation pathways, further relies on these probes to characterize the individual enzymatic "parts" used to build new biological systems. nih.govacs.orgnih.gov

Table 3: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

| NeuAc(α2-3)Gal(β1-4)GlcNAc(β)-O-Ph(4-NO2) | 4-Nitrophenyl N-acetyl-α-neuraminyl-(2-3)-β-D-galactopyranosyl-(1-4)-N-acetyl-β-D-glucosaminide |

| Sialyl-LacNAc | N-acetylneuraminyl-N-acetyllactosamine |

| Gal(β1-4)GlcNAc | N-acetyllactosamine (LacNAc) |

| NeuAc | N-Acetylneuraminic acid (a type of sialic acid) |

| Gal | Galactose |

| GlcNAc | N-Acetylglucosamine |

| Sialyl Lewis x | N-acetylneuraminyl(α2-3)galactosyl(β1-4)[fucosyl(α1-3)]-N-acetylglucosamine |

Q & A

Q. Advanced Research Focus

- In Vitro Assays : Use glycan microarrays to screen interactions with Siglec family receptors (e.g., Siglec-7/9) involved in immune checkpoint regulation. Compare binding affinity against unmodified glycans .

- Cell-Based Studies : Treat dendritic cells with synthetic glycans and measure cytokine production (e.g., IL-10 vs. IL-12) to assess anti-inflammatory effects .

- Animal Models : Administer the compound in murine colitis models and evaluate leukocyte infiltration via histopathology. The 4-NO2 group may enhance stability in vivo, but pharmacokinetic profiling is critical .

What synthetic methodologies are employed to achieve stereochemical precision in NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2)?

Q. Basic Research Focus

- Enzymatic Synthesis : Recombinant sialyltransferases (e.g., ST3Gal-III) ensure α2-3 linkage specificity. Galβ1-4GlcNAc is first synthesized via β1-4-galactosyltransferase, followed by enzymatic sialylation .

- Chemical Glycosylation : Use trichloroacetimidate donors for NeuAc coupling. The 4-NO2 phenyl group is introduced via post-glycosylation modifications (e.g., nitration of protected intermediates) .

- Purification : Reverse-phase HPLC with evaporative light scattering detection (ELSD) separates stereoisomers.

How does the 4-NO2 substituent influence glycan-protein interactions compared to native structures?

Q. Advanced Research Focus

- Electron-Withdrawing Effects : The 4-NO2 group reduces the pKa of adjacent hydroxyl groups, potentially altering hydrogen-bonding patterns with lectins. Conduct isothermal titration calorimetry (ITC) to compare binding thermodynamics with unmodified glycans .

- Stability : The nitro group enhances resistance to enzymatic cleavage by neuraminidases, prolonging glycan half-life in biological assays. Validate via LC-MS stability assays in serum .

- Structural Modeling : Use molecular dynamics (MD) simulations to predict conformational changes induced by the 4-NO2 group. Compare with crystal structures of native glycan-lectin complexes .

What computational tools are available to model and visualize NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2)?

Q. Basic Research Focus

- DrawGlycan-SNFG : Generates 2D structural diagrams using standardized Symbol Nomenclature for Glycans (SNFG). Customize linkage annotations (e.g.,

Neu5Ac(a2-3)Gal(b1-4)) and export in vector formats for publications . - SMILES/IUPAC Conversion : Tools like Open Babel convert SMILES strings (e.g.,

OC[C@H]1O[C@@H](O...)) to IUPAC condensed formats, aiding in database searches . - Challenges : Ambiguous linkages (e.g.,

b?-?in GlcNAc residues) require manual curation based on experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.